molecular formula C19H20N2O2 B5858725 N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide

N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide

Cat. No.: B5858725
M. Wt: 308.4 g/mol
InChI Key: ZRNDTHFMFAEKRO-UHFFFAOYSA-N
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Description

N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide is an organic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.37 g/mol . This compound is characterized by the presence of a fluorenyl group substituted with propanoylamino groups at the 2 and 7 positions.

Properties

IUPAC Name

N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-18(22)20-14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)21-19(23)4-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDTHFMFAEKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323258
Record name N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

434293-70-6
Record name N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide typically involves the condensation of 2,7-diaminofluorene with propanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Amino-fluorene derivatives.

    Substitution: Halogenated or nitrated fluorenes.

Scientific Research Applications

N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide is unique due to its specific substitution pattern on the fluorenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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